5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate
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Overview
Description
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176 g/mol . It is a derivative of quinoline and carbamate, featuring both chloro and phenyl groups. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate typically involves the reaction of 5-chloro-8-quinoline with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines .
Scientific Research Applications
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolyl N-(2-chlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,5-dichlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20842-58-4 |
---|---|
Molecular Formula |
C16H10Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-5-11(6-4-10)20-16(21)22-14-8-7-13(18)12-2-1-9-19-15(12)14/h1-9H,(H,20,21) |
InChI Key |
WETZSCSABWNGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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